molecular formula C19H16N2OS B5801862 N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No. B5801862
M. Wt: 320.4 g/mol
InChI Key: RIDQJEFEBFPZTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound belongs to the family of naphtho[1,2-b]thiophenes, which can be synthesized through various routes including aromatic nucleophilic substitution reactions. For instance, 2,3-dihydronaphtho[1,2-b]thiophenes bearing trifluoromethyl groups can be synthesized by an aromatic nucleophilic nitrogen-sulfur exchange reaction followed by cyclization processes (Okada et al., 1992).

Molecular Structure Analysis

The molecular structure of thiophene carboxamides has been explored through various methods including X-ray crystallography and density functional theory (DFT) calculations. For example, studies have shown that thiophene-2-carboxamides can adopt specific conformations influenced by their substituents and the presence of certain functional groups (Rawe et al., 2006).

Chemical Reactions and Properties

Compounds within this class can participate in various chemical reactions, influencing their properties and applications. For example, the synthesis of N-glycosyl-thiophene-2-carboxamides has shown significant effects on the growth of different cell types, indicating potential biological activity (Rawe et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of thiophene derivatives are crucial for their practical applications. While specific data on N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide might not be directly available, related studies on thiophene carboxamides provide valuable insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other substances, are essential for understanding the utility and safety of these compounds. For example, the reactivity of thiophene derivatives with different reagents can lead to a variety of biologically active compounds, highlighting the versatility of thiophene-based structures (Ghashang, 2017).

Future Directions

The future directions for “N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” could involve further exploration of its potential biological activities. Thiophene derivatives have shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, it could be of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-19(21-12-13-4-3-9-20-11-13)17-10-15-8-7-14-5-1-2-6-16(14)18(15)23-17/h1-6,9-11H,7-8,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDQJEFEBFPZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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